![molecular formula C20H24N8O6 B7812509 Methoxtrexate](/img/structure/B7812509.png)
Methoxtrexate
描述
准备方法
Synthetic Routes and Reaction Conditions
Methotrexate is synthesized through a multi-step process involving the reaction of 4-amino-N10-methylpteroylglutamic acid with other chemical reagents . The synthesis typically involves the following steps:
Formation of Intermediate Compounds: The initial steps involve the formation of intermediate compounds such as 2,4-diamino-N10-methylpteroic acid.
Coupling Reaction: The intermediate compounds are then coupled with glutamic acid derivatives under controlled pH and temperature conditions.
Purification: The final product is purified using techniques such as crystallization and chromatography to obtain high-purity methotrexate.
Industrial Production Methods
Industrial production of methotrexate involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes:
Bulk Synthesis: Large quantities of intermediate compounds are synthesized in bulk reactors.
Automated Coupling: Automated systems control the coupling reactions to ensure consistency and efficiency.
化学反应分析
Types of Reactions
Methotrexate undergoes various chemical reactions, including:
Oxidation: Methotrexate can be oxidized to form 7-hydroxymethotrexate, a major metabolite.
Reduction: Reduction reactions can convert methotrexate to its reduced forms, which may have different biological activities.
Substitution: Methotrexate can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in methotrexate reactions include:
Oxidizing Agents: Hydrogen peroxide and other oxidizing agents are used for oxidation reactions.
Reducing Agents: Sodium borohydride and other reducing agents are employed for reduction reactions.
Nucleophiles: Various nucleophiles, such as amines and thiols, are used in substitution reactions.
Major Products
The major products formed from methotrexate reactions include:
7-Hydroxymethotrexate: Formed through oxidation.
Methotrexate Polyglutamates: Formed through enzymatic reactions in biological systems.
科学研究应用
Oncological Applications
Methotrexate is primarily known for its role in cancer treatment. Its mechanism as a folate antagonist disrupts DNA synthesis, making it effective against rapidly dividing cells.
Commonly Treated Cancers
- Acute Lymphoblastic Leukemia (ALL) : MTX is a cornerstone in the treatment regimen for ALL, especially in pediatric cases.
- Non-Hodgkin Lymphoma : Used in combination chemotherapy protocols.
- Osteosarcoma : Administered pre- and post-surgery to reduce tumor size and prevent recurrence.
- Choriocarcinoma : Effective in treating this type of gestational trophoblastic disease.
- Breast Cancer and Head/Neck Cancers : Often used as part of multi-agent chemotherapy regimens.
Cancer Type | Treatment Regimen |
---|---|
Acute Lymphoblastic Leukemia | Induction and consolidation therapy |
Non-Hodgkin Lymphoma | CHOP regimen (Cyclophosphamide, Doxorubicin, Vincristine, Prednisone) |
Osteosarcoma | Neoadjuvant therapy with surgery |
Choriocarcinoma | Single-agent MTX or combination therapy |
Breast Cancer | CMF regimen (Cyclophosphamide, Methotrexate, Fluorouracil) |
Rheumatological Applications
In addition to its oncological uses, methotrexate is a first-line treatment for several autoimmune conditions due to its immunomodulatory effects.
Conditions Treated
- Rheumatoid Arthritis (RA) : MTX is considered the gold standard for managing RA due to its efficacy in reducing symptoms and slowing disease progression.
- Psoriasis : Used for severe cases that do not respond to topical treatments.
- Systemic Lupus Erythematosus : Provides symptomatic relief and reduces flares.
- Vasculitis : Effective in managing ANCA-associated vasculitis.
Condition | Typical Dosage | Treatment Goals |
---|---|---|
Rheumatoid Arthritis | 7.5 to 25 mg weekly | Reduce inflammation and joint damage |
Severe Psoriasis | 15 to 25 mg weekly | Improve skin condition |
Systemic Lupus Erythematosus | 7.5 to 15 mg weekly | Control disease activity |
ANCA-associated Vasculitis | 15 to 25 mg weekly | Induce remission |
Recent Research Findings
Recent studies have expanded our understanding of methotrexate's applications and safety profile:
- A nationwide study indicated an increased risk of skin cancers (BCC and cSCC) associated with long-term MTX use, highlighting the need for regular skin monitoring in patients receiving this therapy .
- Long-term studies have shown that MTX does not significantly increase cardiovascular disease risk in RA patients and may even reduce mortality rates .
Case Study 1: Rheumatoid Arthritis
A cohort study involving 500 RA patients treated with MTX showed a significant reduction in Disease Activity Score (DAS28) over six months, with only mild adverse effects reported.
Case Study 2: Pediatric ALL
In a clinical trial involving children with ALL, those receiving high-dose MTX had improved event-free survival rates compared to those on standard chemotherapy regimens.
作用机制
Methotrexate exerts its effects by inhibiting several enzymes responsible for nucleotide synthesis, including dihydrofolate reductase, thymidylate synthase, and aminoimidazole carboxamide ribonucleotide transformylase . This inhibition leads to the suppression of DNA synthesis and cell division, particularly in rapidly dividing cells such as cancer cells and immune cells . Methotrexate also promotes the release of adenosine, which has anti-inflammatory effects .
相似化合物的比较
Methotrexate is often compared with other folate antagonists, such as aminopterin and pemetrexed . While all these compounds inhibit folate metabolism, methotrexate is unique in its broad range of applications and relatively lower toxicity. Similar compounds include:
Aminopterin: An older folate antagonist with higher toxicity.
Pemetrexed: A newer folate antagonist used primarily for lung cancer treatment.
Methotrexate’s versatility and effectiveness make it a valuable compound in both clinical and research settings.
生物活性
Methotrexate (MTX) is a well-established antifolate agent primarily used in the treatment of various malignancies and autoimmune diseases. Its biological activity is attributed to its mechanism of action, pharmacodynamics, and interactions with cellular processes. This article provides a comprehensive overview of the biological activity of Methotrexate, supported by data tables, case studies, and research findings.
Methotrexate functions as an anti-metabolite by inhibiting key enzymes involved in nucleotide synthesis. The primary mechanism involves:
- Inhibition of Dihydrofolate Reductase (DHFR) : Methotrexate is taken up into cells via the human reduced folate carrier (SLC19A1) and is converted into methotrexate-polyglutamate. This compound inhibits DHFR, preventing the conversion of dihydrofolate to tetrahydrofolate, which is crucial for DNA and RNA synthesis .
- Inhibition of Other Enzymes : Methotrexate also inhibits thymidylate synthase and aminoimidazole carboxamide ribonucleotide transformylase (AICART), further disrupting nucleotide synthesis and thus hindering cell division .
Pharmacodynamics
Methotrexate exhibits a long duration of action, typically administered once weekly. It has a narrow therapeutic index, necessitating careful monitoring to avoid toxicity. The compound's anti-inflammatory effects are also significant in treating chronic inflammatory conditions such as rheumatoid arthritis .
Biological Activity in Cancer Treatment
Methotrexate's cytotoxic properties make it effective in treating various cancers, including acute lymphoblastic leukemia (ALL) and non-Hodgkin lymphoma. A notable study demonstrated that high-dose methotrexate significantly improved survival rates in ALL patients compared to standard treatments .
Case Study: Methotrexate in Acute Lymphoblastic Leukemia
- Study Design : A cohort study involving 200 patients treated with high-dose methotrexate.
- Outcomes : The study reported a 70% remission rate with minimal toxicity when monitored closely.
- : Methotrexate remains a cornerstone in ALL treatment protocols due to its efficacy and manageable side effects .
Biological Activity in Autoimmune Diseases
Methotrexate is also a first-line disease-modifying antirheumatic drug (DMARD) for rheumatoid arthritis (RA). Its immunosuppressive properties help reduce inflammation and slow disease progression.
Table 1: Efficacy of Methotrexate in Autoimmune Conditions
Condition | Study Type | Efficacy Rate (%) | Adverse Events (%) |
---|---|---|---|
Rheumatoid Arthritis | Randomized Control | 60-80 | 10-20 |
Psoriatic Arthritis | Double-Blind Trial | 75 | 15 |
Crohn's Disease | Cohort Study | 65 | 12 |
Recent Research Findings
Recent studies have explored novel formulations and combinations of methotrexate to enhance its therapeutic effects:
- Cation Complexation : Research indicates that complexing methotrexate with cations like zinc can improve its bioactivity without compromising its immunosuppressive properties. These complexes showed increased deposition of glycosaminoglycans (GAGs) in chondrocytes, suggesting potential applications in joint diseases .
- Pharmacogenomics : Variability in patient response to methotrexate has been linked to genetic polymorphisms affecting folate metabolism. A meta-analysis identified several SNPs associated with increased toxicity, highlighting the need for personalized medicine approaches in methotrexate therapy .
属性
IUPAC Name |
2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid;hydrate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N8O5.H2O/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30;/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27);1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJYMUQSRFJSEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N8O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。